D,L Carnitine-d9 Chloride
D,L Carnitine-d9 Chloride
DL-Carnitine-d9 is intended for use as an internal standard for the quantification of carnitine by GC- or LC-MS. DL-Carnitine is a racemic mixture of L- and D-carnitine. Unlike L-carnitine, DL-carnitine (60 and 120 µM) does not increase glucose or urea production from L-glutamine in isolated rat liver and does not compensate for carnitine deficiency in the skeletal muscle of rats receiving a carnitine-deficient diet. DL-Carnitine induces tetanic fade in stimulated isolated rat phrenic nerve diaphragm preparations when used at a concentration of 60 µM, an effect that can be blocked by choline.
Brand Name:
Vulcanchem
CAS No.:
1219386-75-0
VCID:
VC0020940
InChI:
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/i1D3,2D3,3D3;
SMILES:
C[N+](C)(C)CC(CC(=O)O)O.[Cl-]
Molecular Formula:
C7H16ClNO3
Molecular Weight:
206.71 g/mol
D,L Carnitine-d9 Chloride
CAS No.: 1219386-75-0
Cat. No.: VC0020940
Molecular Formula: C7H16ClNO3
Molecular Weight: 206.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | DL-Carnitine-d9 is intended for use as an internal standard for the quantification of carnitine by GC- or LC-MS. DL-Carnitine is a racemic mixture of L- and D-carnitine. Unlike L-carnitine, DL-carnitine (60 and 120 µM) does not increase glucose or urea production from L-glutamine in isolated rat liver and does not compensate for carnitine deficiency in the skeletal muscle of rats receiving a carnitine-deficient diet. DL-Carnitine induces tetanic fade in stimulated isolated rat phrenic nerve diaphragm preparations when used at a concentration of 60 µM, an effect that can be blocked by choline. |
|---|---|
| CAS No. | 1219386-75-0 |
| Molecular Formula | C7H16ClNO3 |
| Molecular Weight | 206.71 g/mol |
| IUPAC Name | (3-carboxy-2-hydroxypropyl)-tris(trideuteriomethyl)azanium;chloride |
| Standard InChI | InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/i1D3,2D3,3D3; |
| Standard InChI Key | JXXCENBLGFBQJM-KYRNGWDOSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])[N+](CC(CC(=O)O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
| SMILES | C[N+](C)(C)CC(CC(=O)O)O.[Cl-] |
| Canonical SMILES | C[N+](C)(C)CC(CC(=O)O)O.[Cl-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator